molecular formula C5H6BrClO2 B14345310 Methyl 2-bromo-3-chlorobut-2-enoate CAS No. 91841-94-0

Methyl 2-bromo-3-chlorobut-2-enoate

Cat. No.: B14345310
CAS No.: 91841-94-0
M. Wt: 213.46 g/mol
InChI Key: VPHBIOUUEQDFIY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chlorobut-2-enoate is an organic compound with the molecular formula C5H6BrClO2 It is a halogenated ester, characterized by the presence of both bromine and chlorine atoms attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-chlorobut-2-enoate can be synthesized through a multi-step process involving the halogenation of a butenoate precursor. One common method involves the bromination of methyl 3-chlorobut-2-enoate using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the halogenating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chlorobut-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.

    Addition Reactions: Reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for electrophilic addition.

Major Products Formed

    Substitution Reactions: Products include methyl 2-hydroxy-3-chlorobut-2-enoate or methyl 2-amino-3-chlorobut-2-enoate.

    Elimination Reactions: Products include 2-bromo-3-chlorobutadiene.

    Addition Reactions: Products include methyl 2,3-dibromobut-2-enoate or methyl 2,3-dichlorobut-2-enoate.

Scientific Research Applications

Methyl 2-bromo-3-chlorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-chlorobut-2-enoate involves its reactivity as a halogenated ester. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-butenoate: Similar structure but lacks the chlorine atom.

    Methyl 3-chlorobut-2-enoate: Similar structure but lacks the bromine atom.

    Methyl 2-chlorobut-3-enoate: Similar structure but with different halogen positions.

Uniqueness

Methyl 2-bromo-3-chlorobut-2-enoate is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.

Properties

CAS No.

91841-94-0

Molecular Formula

C5H6BrClO2

Molecular Weight

213.46 g/mol

IUPAC Name

methyl 2-bromo-3-chlorobut-2-enoate

InChI

InChI=1S/C5H6BrClO2/c1-3(7)4(6)5(8)9-2/h1-2H3

InChI Key

VPHBIOUUEQDFIY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)Br)Cl

Origin of Product

United States

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